Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride

CAS No.: 2138059-95-5

Cat. No.: VC6381599

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138059-95-5 |

|---|---|

| Molecular Formula | C9H19ClN2O2 |

| Molecular Weight | 222.71 |

| IUPAC Name | tert-butyl 3-amino-3-methylazetidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)11-5-9(4,10)6-11;/h5-6,10H2,1-4H3;1H |

| Standard InChI Key | AHYAXFMAPAXEJF-UHFFFAOYSA-N |

| SMILES | CC1(CN(C1)C(=O)OC(C)(C)C)N.Cl |

Introduction

Chemical Identity and Physical Properties

Structural and Molecular Characteristics

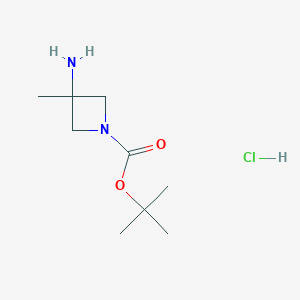

The compound derives from tert-butyl 3-amino-3-methylazetidine-1-carboxylate, a bicyclic azetidine derivative. The hydrochloride form introduces a protonated amine group, resulting in the molecular formula C₉H₁₈N₂O₂·HCl and a molecular weight of 222.71 g/mol (calculated from the free base molecular weight of 186.25 g/mol ). Key structural features include:

-

A four-membered azetidine ring with a tertiary butyl carbamate group.

-

A methyl-substituted amino group at the 3-position.

Table 1: Physical Properties of tert-Butyl 3-Amino-3-Methylazetidine-1-Carboxylate Hydrochloride

| Property | Value | Source |

|---|---|---|

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point (free base) | 242.5 ± 33.0 °C | |

| Flash Point (free base) | 100.5 ± 25.4 °C | |

| Solubility (free base) | 22.3 mg/mL in water | |

| pKa (amine) | ~8.5 (estimated) |

Spectroscopic Data

-

IR Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm⁻¹) and carbonyl (C=O) vibrations (1680–1720 cm⁻¹) .

-

NMR: The tert-butyl group appears as a singlet at δ 1.4 ppm (¹³C: 28–30 ppm), while the azetidine ring protons resonate between δ 3.0–4.0 ppm .

Synthesis and Industrial Production

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

-

Formation of the Free Base:

-

Salt Formation:

Industrial-Scale Production

Industrial methods optimize yield and purity through:

-

Continuous Flow Reactors: Minimize side reactions and improve heat transfer .

-

Crystallization Techniques: Use anti-solvents like diethyl ether to isolate high-purity hydrochloride salt .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a key building block in synthesizing:

-

Antiviral Agents: Modified azetidines exhibit activity against RNA viruses by inhibiting viral polymerases .

-

Antibiotics: Derivatives target bacterial efflux pumps, enhancing antibiotic efficacy .

Case Study: Anticancer Drug Development

In a 2024 study, the hydrochloride salt was coupled with aryl carboxylic acids via HBTU-mediated amidation to produce candidates with IC₅₀ values < 1 μM against breast cancer cell lines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume